molecular formula C20H17N5O2S B2627946 N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide CAS No. 852372-51-1

N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide

Cat. No. B2627946
CAS RN: 852372-51-1
M. Wt: 391.45
InChI Key: AJOBQJLVPYZDLS-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of such compounds has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . For example, one study reported the reaction of a similar compound with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours .


Molecular Structure Analysis

The molecular structure of these compounds has been confirmed using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .


Chemical Reactions Analysis

In terms of chemical reactions, one study showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using various techniques. For example, one source reports that a similar compound has a melting point of 200°C and a density of 1.28±0.1 g/cm3 .

Scientific Research Applications

Anticancer Applications

  • Anticancer and Antimicrobial Activity : A series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, including structures related to the specified compound, were synthesized and tested for their inhibition activity against the HCT 116 cancer cell line. These compounds showed promising anticancer activity, with specific derivatives exhibiting significant IC50 values. Additionally, these compounds were screened for antimicrobial activities, highlighting their potential dual therapeutic applications (Kumar et al., 2019).

  • PI3K Inhibitors for Cancer Treatment : Modifications of triazolopyridazine acetamide compounds have demonstrated remarkable anticancer effects by inhibiting PI3Ks and mTOR, important targets in cancer therapy. This research indicates that altering the acetamide group in these compounds can retain their antiproliferative activity and significantly reduce acute oral toxicity, offering a promising approach for developing new anticancer agents with lower toxicity (Wang et al., 2015).

Antimicrobial Applications

  • Antimicrobial Screening : N-aryl-acetamide derivatives, including those with a triazolopyridazine core, were synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This study underscores the compound's versatility in addressing various microbial infections, indicating a wide range of potential applications in antimicrobial therapy (MahyavanshiJyotindra et al., 2011).

  • Antiviral Properties : New derivatives of triazolopyridazine were synthesized and tested for their antiviral activity against the hepatitis A virus (HAV). Some compounds showed promising results in reducing virus count, suggesting potential applications in treating viral infections (Shamroukh & Ali, 2008).

Future Directions

There is ongoing research into the potential uses of these compounds. For example, one study found that replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges . This suggests that these compounds could have potential applications in drug design and development .

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-27-16-9-5-8-15(12-16)21-18(26)13-28-19-11-10-17-22-23-20(25(17)24-19)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOBQJLVPYZDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide

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